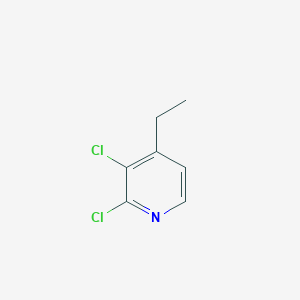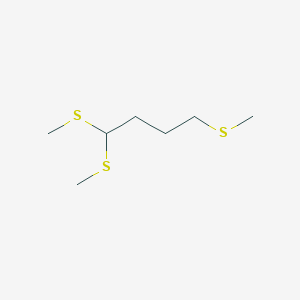![molecular formula C17H35N3O5Si B14347865 N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea CAS No. 93346-23-7](/img/structure/B14347865.png)
N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is a unique organosilane compound that combines the properties of isocyanates and silanes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 6-isocyanatohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-(triethoxysilyl)propylamine+6-isocyanatohexyl isocyanate→N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are important in the formation of cross-linked networks.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and urea derivatives.
Condensation: Cross-linked siloxane networks.
Addition Reactions: Ureas and carbamates.
科学研究应用
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea has several scientific research applications, including:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Polymer Chemistry: Incorporated into polymer matrices to improve mechanical properties and chemical resistance.
Bioconjugation: Utilized in the conjugation of biomolecules for various biomedical applications.
Material Science: Employed in the development of advanced materials with tailored properties.
作用机制
The mechanism of action of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea involves the reactivity of its isocyanate and silane groups. The isocyanate group can form covalent bonds with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane networks. These reactions enable the compound to modify surfaces, cross-link polymers, and conjugate biomolecules.
相似化合物的比较
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group.
N-(6-Isocyanatohexyl)urea: Lacks the silane functionality.
N-(3-(Triethoxysilyl)propyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in surface modification, polymer chemistry, and bioconjugation.
属性
CAS 编号 |
93346-23-7 |
|---|---|
分子式 |
C17H35N3O5Si |
分子量 |
389.6 g/mol |
IUPAC 名称 |
1-(6-isocyanatohexyl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H35N3O5Si/c1-4-23-26(24-5-2,25-6-3)15-11-14-20-17(22)19-13-10-8-7-9-12-18-16-21/h4-15H2,1-3H3,(H2,19,20,22) |
InChI 键 |
CYQGOZZXFHTRSW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NCCCCCCN=C=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



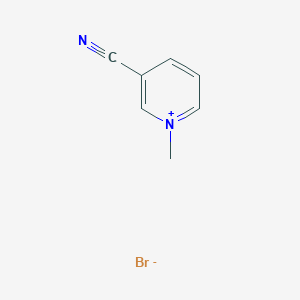
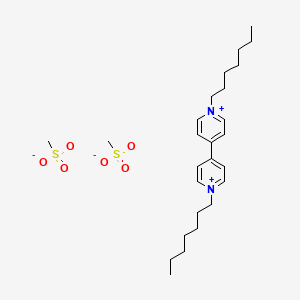
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
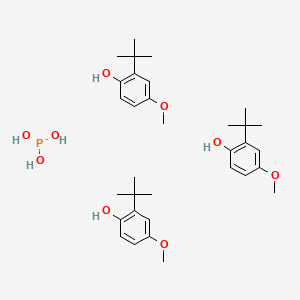


![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
